N-(3-chloro-4-fluorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is an organic compound belonging to the thiourea class. Thioureas are a class of organic compounds characterized by the presence of a sulfur atom double-bonded to a central carbon atom, which is also bonded to two nitrogen atoms. [] This specific thiourea derivative has been investigated for its potential biological activity and applications in organic synthesis.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4